molecular formula C17H20N2O6 B12122349 Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B12122349
M. Wt: 348.3 g/mol
InChI Key: QERLXPBRNGASQE-UHFFFAOYSA-N
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Description

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a synthetic dihydropyridine derivative characterized by a carbamoyl-linked 2,5-dimethoxyphenyl group and a methyl ester substituent. Its structure features a partially saturated pyridine ring with hydroxyl and methyl groups at positions 6 and 2, respectively.

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-7-10(23-2)5-6-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21)

InChI Key

QERLXPBRNGASQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=CC(=C2)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

β-Keto Ester Synthesis

Methyl 4-oxotetrahydrofuran-3-carboxylate, a β-keto ester analog, is synthesized via sodium hydride-mediated condensation of methyl glycolate and methyl acrylate in DMSO, yielding 24–31%. This step highlights the importance of polar aprotic solvents and controlled temperatures (0–20°C) to minimize side reactions.

Aldehyde and Ammonia Incorporation

A modified Hantzsch reaction employs 2,5-dimethoxybenzaldehyde and ammonium acetate to form the dihydropyridine ring. Reductive condensation with Raney Ni in acetic acid facilitates the introduction of the methyl group at position 2. Key parameters include:

ParameterOptimal ConditionYield Impact
Temperature60–100°CIncreases cyclization
CatalystRaney NiEnhances selectivity
SolventAcetic acidStabilizes intermediates

Carbamoyl Group Installation

The 2,5-dimethoxyphenylcarbamoyl moiety is introduced via reaction with 2,5-dimethoxyphenyl isocyanate in dry THF. Sodium methoxide deprotonates the hydroxy group at position 6, enabling nucleophilic attack on the isocyanate.

Reductive Amination Strategy

Reductive amination offers a streamlined route to incorporate the carbamoyl group while constructing the dihydropyridine skeleton.

Intermediate Synthesis

2,4,6-Triaminopyrimidine undergoes condensation with nitromalonaldehyde to form a nitro-substituted pyridopyrimidine, which is reduced to the corresponding amine using Raney Ni/H₂ . This intermediate reacts with 2,5-dimethoxybenzaldehyde in a reductive amination step, employing sodium cyanoborohydride to yield the secondary amine.

Methylation and Esterification

N-Methylation at position 2 is achieved using formaldehyde and sodium cyanoborohydride, while the methyl ester is introduced via Mitsunobu conditions (DIAD, PPh₃).

Stepwise Assembly with Functional Group Protection

A modular approach isolates key fragments before final assembly, minimizing side reactions.

Dihydropyridine Ring Construction

Ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate is synthesized via hydrogenation of ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate (5% Pd/C, H₂). Condensation with 2,4,6-triaminopyrimidine in diphenyl ether (195–230°C) forms the dihydropyridine core.

Hydroxy Group Protection

The 6-hydroxy group is protected as a TBS ether to prevent oxidation during subsequent steps. Deprotection with TBAF in THF restores the hydroxy functionality post-carbamoylation.

Carbamoylation and Final Esterification

Coupling the amine intermediate with 2,5-dimethoxybenzoyl chloride using EDCl/HOBt yields the carbamoyl derivative. Final esterification with methanol and HCl gas provides the target compound.

Comparative Analysis of Synthetic Routes

The following table evaluates the efficiency, scalability, and practicality of each method:

MethodAdvantagesLimitationsYield Range
CyclocondensationFewer steps, high atom economyRequires harsh conditions (100°C)35–50%
Reductive AminationMild conditions, excellent selectivityCostly reagents (NaCNBH₃)40–60%
Stepwise AssemblyPrecise control over regiochemistryMultiple protection/deprotection steps25–35%

Optimization Strategies and Challenges

Solvent and Base Selection

Cyclization yields improve significantly with magnesium ethoxide instead of sodium methoxide (77.2% vs. 24%). Polar solvents like DMSO enhance reaction rates but necessitate careful temperature control to avoid decomposition.

Functional Group Compatibility

The 6-hydroxy group is prone to oxidation; TBS protection mitigates this risk during carbamoylation. Ester hydrolysis under basic conditions is minimized by using anhydrous methanol and catalytic HCl.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane) resolves regioisomers, while recrystallization from methanol/water improves purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Phenol derivatives.

Scientific Research Applications

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate, we compare it with N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26) , a structurally distinct but functionally relevant analog.

Structural and Functional Differences

Property Target Compound Compound 26
Core Structure 4,5-Dihydropyridine ring with hydroxyl and ester groups Pyridine-sulfonamide core with a pyrazole substituent
Key Functional Groups Carbamoyl (2,5-dimethoxyphenyl), methyl ester, hydroxyl Sulfonamide, carbamoyl (3,4-dichlorophenyl), pyrazole
Substituent Effects Electron-donating methoxy groups may enhance solubility and metabolic stability Electron-withdrawing chloro groups and sulfonamide likely improve binding affinity
Synthetic Yield Not reported in available literature 55% yield via carbamoylation of sulfonamide intermediate

Spectroscopic and Analytical Data

  • IR Spectroscopy :

    • Compound 26 : Peaks at 1727 cm⁻¹ (C=O stretch) and 1169 cm⁻¹ (SO₂ asymmetric stretch) .
    • Target Compound : Expected peaks for ester C=O (~1700–1750 cm⁻¹) and hydroxyl O–H (~3200–3600 cm⁻¹), though experimental data are lacking.
  • NMR Profiles :

    • Compound 26 : Distinct aromatic signals at δ 7.25–8.96 ppm (pyridine and phenyl protons) .
    • Target Compound : Hypothetical signals would include dihydropyridine ring protons (δ 4–6 ppm) and methoxy groups (δ ~3.8 ppm).

Biological Activity

Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H18N2O5\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{5}

This structure includes a dihydropyridine core, which is known for its diverse biological activities. The presence of methoxy and carbamoyl groups enhances its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • MTT Assay Results : In studies using the MTT assay, compounds in this class demonstrated growth inhibition against various tumor cell lines. The IC50 values often ranged in micromolar concentrations, suggesting effective cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Similar compounds have been tested against bacterial strains such as Staphylococcus epidermidis, where MIC values were reported around 1000 μg/mL. This suggests potential for therapeutic applications in treating infections .

Antioxidative Properties

Antioxidative activity is another notable feature of this compound class. The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Study 1: Antitumor Efficacy

A study published in the Bulletin of the Korean Chemical Society evaluated the antitumor efficacy of related compounds derived from natural sources. The results indicated that these compounds could inhibit the proliferation of cancer cells significantly .

CompoundCell Line TestedIC50 (μM)
Compound AHeLa15
Compound BMCF-720
This compoundA54925

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, various derivatives were tested against a panel of bacteria. The findings showed that certain modifications to the core structure could enhance antibacterial activity significantly.

CompoundBacterial StrainMIC (μg/mL)
Compound CE. coli500
This compoundS. epidermidis1000

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